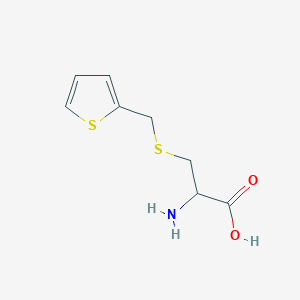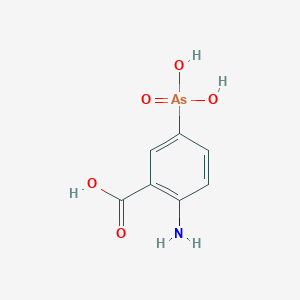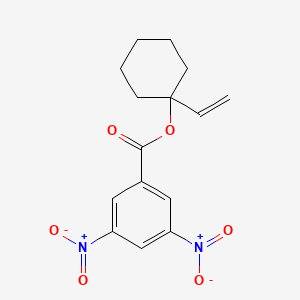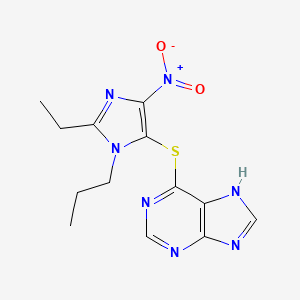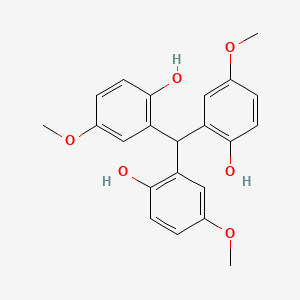
2,2',2''-Methanetriyltris(4-methoxyphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol is an organic compound belonging to the phenol class It is characterized by the presence of multiple hydroxyl and methoxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyphenol.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyphenol in the presence of a suitable catalyst, such as an acid or base.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Analyse Des Réactions Chimiques
Types of Reactions
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For example, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxy-5-methoxy-phenyl)benzotriazole: Known for its UV-absorbing properties and used in sunscreens and coatings.
2-(2-Hydroxy-5-methoxy-phenyl)-1h-benzimidazole-5-carboxamidine: Studied for its potential pharmacological activities.
Uniqueness
2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
68643-30-1 |
|---|---|
Formule moléculaire |
C22H22O6 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-[bis(2-hydroxy-5-methoxyphenyl)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C22H22O6/c1-26-13-4-7-19(23)16(10-13)22(17-11-14(27-2)5-8-20(17)24)18-12-15(28-3)6-9-21(18)25/h4-12,22-25H,1-3H3 |
Clé InChI |
GBTGXGSAOZATOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)C(C2=C(C=CC(=C2)OC)O)C3=C(C=CC(=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)
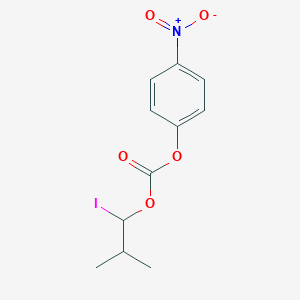
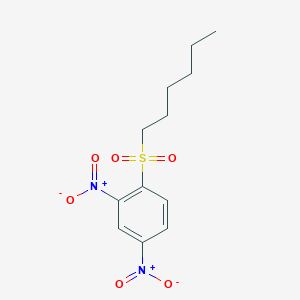
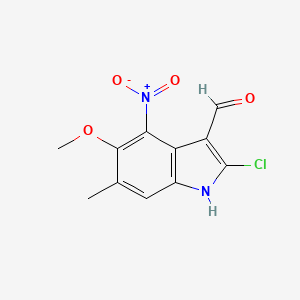
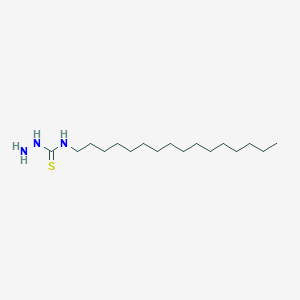
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
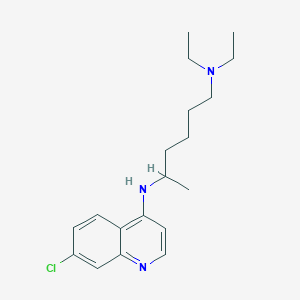
![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)
